molecular formula C4H9NO3S B2856456 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 67838-56-6

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2856456
Key on ui cas rn: 67838-56-6
M. Wt: 151.18
InChI Key: GDMWWRUTCBSAFE-UHFFFAOYSA-N
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Patent
US04087435

Procedure details

The preparation of intermediate III is seen to involve the following steps: (1) the Grignard reaction of vinylmagnesium bromide with phenoxyacetaldehyde and subsequent acetylation of the complex to yield 4-benzyloxy-3-acetoxy-1-butene; (2) the free radical addition of thiolacetic acid to the double bond of the latter product to yield S-acetyl-3-acetoxy-4-benzyloxy-1-butanethiol; (3) the oxidation of the thiol with chlorine in aqueous acetic acid and reaction of the resulting sulfonyl chloride with ammonia to yield 4-benzyloxy-3-hydroxy-1-butanesulfonamide; (4) tosylation of this compound with p-toluenesulfonyl chloride in pyridine and ring closure with potassium carbonate in dimethylformamide; (5) hydrogenolysis of the protecting benzyl group over a palladium catalyst to yield 3-(hydroxymethyl)isothiazolidine 1,1-dioxide; and (6) alkylation of the latter compound with a lower alkyl ester of 7-bromo-5-heptynoic acid, preferably ethyl 7-bromo-5-heptynoate in dimethylformamide in the presence of potassium carbonate to yield intermediate III.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
( 4 )
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=C[C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12](=[O:15])([O-])[O-].[K+].[K+].[N:18]1C=CC=CC=1>CN(C)C=O.[Pd]>[OH:15][CH2:12][CH:2]1[CH2:3][CH2:4][S:7](=[O:9])(=[O:8])[NH:18]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1NS(CC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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